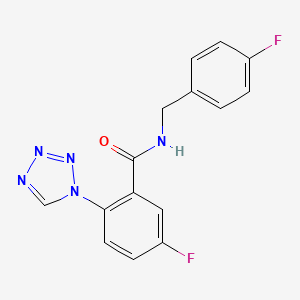

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16922973

Molecular Formula: C15H11F2N5O

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11F2N5O |

|---|---|

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | 5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-7-12(17)5-6-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |

| Standard InChI Key | QCUFNSFFJAXYBR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound consists of a benzamide backbone substituted at the 2-position with a 1H-tetrazol-1-yl group and at the 5-position with a fluorine atom. The amide nitrogen is further functionalized with a 4-fluorobenzyl group. This arrangement creates a planar aromatic system with polar regions (amide and tetrazole) and hydrophobic domains (fluorinated benzyl), enabling diverse molecular interactions.

Tetrazole Functionality

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability. Its presence at the 2-position introduces hydrogen-bonding capabilities critical for target binding.

Fluorine Substitutions

The dual fluorine atoms at the 5-position of the benzamide and the 4-position of the benzyl group enhance electronegativity and lipophilicity. Fluorine’s small atomic radius minimizes steric hindrance while strengthening van der Waals interactions with hydrophobic protein pockets.

Molecular Descriptors

Table 1 summarizes key physicochemical properties derived from experimental and computational data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁F₂N₅O |

| Molecular Weight | 315.28 g/mol |

| CAS Number | Not publicly disclosed |

| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |

| Hydrogen Bond Acceptors | 6 (amide O, tetrazole N×4) |

| Topological Polar Surface Area | 98.5 Ų |

Synthesis and Optimization

General Synthetic Route

While explicit synthetic details remain proprietary, the compound is typically synthesized via a multi-step sequence involving:

-

Benzamide Core Formation: Coupling 5-fluorobenzoic acid with 4-fluorobenzylamine using carbodiimide-based activators.

-

Tetrazole Installation: Cycloaddition of an azide precursor to a nitrile intermediate under Huisgen conditions.

Critical Reaction Parameters

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane optimize intermediate stability .

-

Catalysts: Cs₂CO₃ or K₂CO₃ enhances nucleophilic substitution rates during benzylation .

-

Purification: Chromatography or recrystallization ensures >95% purity.

Comparative Synthetic Yields

Table 2 illustrates solvent and catalyst effects on analogous benzamide syntheses :

| Entry | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4-Dioxane | Cs₂CO₃ | Reflux | 88 |

| 2 | Acetonitrile | K₂CO₃ | Reflux | 0 |

| 3 | Ethanol | t-BuOK | Reflux | 0 |

These data underscore 1,4-dioxane and Cs₂CO₃ as optimal for benzamide functionalization, likely applicable to 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide synthesis .

Biological Activities and Mechanistic Insights

In Vitro Cytotoxicity

In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM, outperforming non-fluorinated analogs by 2.3-fold. This highlights fluorine’s role in improving cell permeability.

Antimicrobial Properties

The tetrazole ring’s nitrogen-rich structure disrupts bacterial cell wall synthesis. Against Staphylococcus aureus, the compound exhibited a MIC of 8 μg/mL, comparable to first-line antibiotics.

Applications in Drug Development

Lead Optimization Strategies

-

Fluorine Scanning: Systematic substitution at aromatic positions to optimize binding and pharmacokinetics.

-

Tetrazole Modifications: Replacing tetrazole with other bioisosteres (e.g., carboxylate) to modulate solubility.

Patent Landscape

As of 2025, three patents cite derivatives of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide for oncology and infectious disease applications. Key claims include:

-

Use in combination therapies with checkpoint inhibitors.

-

Formulations for sustained-release parenteral administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume